molecular formula C24H23ClN2O4 B453015 2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

Cat. No.: B453015
M. Wt: 438.9g/mol
InChI Key: AIYUESXWODDQBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the furan ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chloromethyl group: This step typically involves a chloromethylation reaction using reagents like chloromethyl methyl ether.

    Coupling with the chromenone moiety: This step involves a coupling reaction, often facilitated by a palladium catalyst.

    Introduction of the amino group: This can be achieved through a nucleophilic substitution reaction.

    Final cyanation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.

Scientific Research Applications

2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is unique due to its combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H23ClN2O4

Molecular Weight

438.9g/mol

IUPAC Name

2-amino-4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C24H23ClN2O4/c1-13-8-14(4-6-17(13)25)29-12-15-5-7-19(30-15)21-16(11-26)23(27)31-20-10-24(2,3)9-18(28)22(20)21/h4-8,21H,9-10,12,27H2,1-3H3

InChI Key

AIYUESXWODDQBE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C3C(=C(OC4=C3C(=O)CC(C4)(C)C)N)C#N)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C3C(=C(OC4=C3C(=O)CC(C4)(C)C)N)C#N)Cl

Origin of Product

United States

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